molecular formula C12H7F4NO B1449529 2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine CAS No. 1261725-31-8

2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No. B1449529
CAS RN: 1261725-31-8
M. Wt: 257.18 g/mol
InChI Key: QDEQVDXAPIPBQH-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C12H7F4NO . It has a molecular weight of 257.18 g/mol .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine”, often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The InChI code for “2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” is 1S/C12H7F4NO/c13-11-7(6-10(18)19)4-3-5-8(11)17-12(14,15)16/h3-5H,6H2,(H,18,19) .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” is a solid at room temperature . It has a boiling point of 81-83°C .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine is often associated with a range of pharmacological activities. This compound can be utilized in the synthesis of various drugs, particularly those that benefit from increased lipophilicity and metabolic stability due to the presence of fluorine atoms . The unique electronic properties of the trifluoromethoxy group can influence the binding affinity and selectivity of pharmaceuticals towards their biological targets.

Agrochemical Research

Compounds with a trifluoromethoxy phenyl group are valuable in the development of agrochemicals. Their potential to enhance the activity and durability of pesticides and herbicides is significant. The electron-withdrawing nature of the trifluoromethoxy group can lead to compounds that exhibit improved bioavailability and resistance to degradation in the environment .

Neuroscience Research

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system (CNS) drugs. It could be used in the synthesis of molecules that target neurotransmitter receptors or enzymes involved in neurological processes .

Safety And Hazards

The safety information for “2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” indicates that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-fluoro-3-[3-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-10(5-2-6-17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEQVDXAPIPBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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